molecular formula C20H25NO4 B14164995 5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 5083-09-0

5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14164995
CAS No.: 5083-09-0
M. Wt: 343.4 g/mol
InChI Key: CMQSBRRTRZPLHE-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its diverse biological activities. This compound features a tetrahydroisoquinoline core substituted with methoxy groups and a methoxyphenylmethyl group, making it a significant molecule in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The methoxy groups are introduced through methylation reactions using reagents like methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, each with unique biological activities .

Scientific Research Applications

5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can inhibit enzymes like tubulin and heat shock protein 90, affecting cell division and stress responses. It also interacts with receptors and signaling pathways involved in inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of methoxy groups and the tetrahydroisoquinoline core, providing a distinct profile of biological activities and therapeutic potential .

Properties

CAS No.

5083-09-0

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

5,6,7-trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H25NO4/c1-22-14-7-5-13(6-8-14)11-17-16-12-18(23-2)20(25-4)19(24-3)15(16)9-10-21-17/h5-8,12,17,21H,9-11H2,1-4H3

InChI Key

CMQSBRRTRZPLHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=CC(=C(C(=C3CCN2)OC)OC)OC

Origin of Product

United States

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